molecular formula C22H15N3O6 B11112829 2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11112829
M. Wt: 417.4 g/mol
InChI Key: OXZUNXNJXKXKSS-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the benzoxazole family. Its full chemical name might be a mouthful, but its structure holds promise for various applications. Let’s explore further.

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the condensation of 4-methoxybenzaldehyde with 6-nitro-1,3-benzodioxole-5-carbaldehyde, followed by cyclization to form the benzoxazole ring. The reaction typically proceeds under basic conditions.

Reaction Conditions::

    Starting Materials:

    Major Products:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the nitro group or other substituents.

    Substitution: Substitution reactions at the benzoxazole ring or aromatic moiety are possible.

Common reagents include reducing agents (e.g., hydrogen gas, metal hydrides), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Due to its benzoxazole core, this compound could serve as a fluorescent probe for biological studies.

    Organic Synthesis: Researchers use it as a building block for more complex molecules.

Biology and Medicine::

    Antibacterial Properties: Some derivatives exhibit antibacterial activity.

    Anticancer Potential: Investigations into its effects on cancer cells are ongoing.

Industry::

    Dye Synthesis: Its unique structure makes it valuable in dye synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While this compound stands out for its benzoxazole-nitrobenzodioxole combination, similar compounds include:

    Other Benzoxazoles: Explore related benzoxazole derivatives.

    Nitroaromatics: Investigate other nitro-substituted compounds.

Properties

Molecular Formula

C22H15N3O6

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C22H15N3O6/c1-28-16-5-2-13(3-6-16)22-24-17-9-15(4-7-19(17)31-22)23-11-14-8-20-21(30-12-29-20)10-18(14)25(26)27/h2-11H,12H2,1H3

InChI Key

OXZUNXNJXKXKSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5

Origin of Product

United States

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